molecular formula C18H24ClNO2 B12425337 Medrylamine-d5 (hydrochloride)

Medrylamine-d5 (hydrochloride)

Cat. No.: B12425337
M. Wt: 326.9 g/mol
InChI Key: ZLOMYDCFJHNHGM-REAAFBMTSA-N
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Description

Medrylamine-d5 (hydrochloride) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of Medrylamine hydrochloride, where some hydrogen atoms are replaced by deuterium (D). This compound is often utilized in proteomics research and other biochemical studies due to its unique properties .

Chemical Reactions Analysis

Medrylamine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medrylamine-d5 (hydrochloride) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Medrylamine-d5 (hydrochloride) involves its interaction with specific molecular targets and pathways. As a stable isotope-labeled compound, it is used to trace and study various biochemical processes. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques like NMR spectroscopy, allowing researchers to monitor the compound’s behavior and interactions within biological systems .

Comparison with Similar Compounds

Medrylamine-d5 (hydrochloride) is unique due to its stable isotope labeling with deuterium. Similar compounds include:

Medrylamine-d5 (hydrochloride) stands out due to its specific labeling, which provides enhanced stability and unique analytical properties, making it highly valuable in scientific research.

Properties

Molecular Formula

C18H24ClNO2

Molecular Weight

326.9 g/mol

IUPAC Name

2-[(4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy]-N,N-dimethylethanamine;hydrochloride

InChI

InChI=1S/C18H23NO2.ClH/c1-19(2)13-14-21-18(15-7-5-4-6-8-15)16-9-11-17(20-3)12-10-16;/h4-12,18H,13-14H2,1-3H3;1H/i4D,5D,6D,7D,8D;

InChI Key

ZLOMYDCFJHNHGM-REAAFBMTSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=C(C=C2)OC)OCCN(C)C)[2H])[2H].Cl

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)OC.Cl

Origin of Product

United States

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